ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound integrating an indole moiety and a thiazole core. Its structure features:
- Indole scaffold: A 1-methyl-substituted indole at position 3, contributing to hydrophobic interactions and π-stacking in biological systems.
- Functional groups: An ethyl ester group (improving solubility) and an amide bond (critical for target binding) .
Synthesis: Prepared via multi-step reactions, including condensation of 1-methylindole-3-propanoic acid with thiazole-4-carboxylate precursors under controlled conditions (e.g., DCC coupling, reflux in dichloromethane) .
Biological Activities: Preliminary studies suggest anticancer, antimicrobial, and enzyme-modulating properties, attributed to its dual indole-thiazole pharmacophore .
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)14-11-25-18(19-14)20-16(22)9-8-12-10-21(2)15-7-5-4-6-13(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
VLNWURRXWWTQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole moiety followed by the introduction of the thiazole ring. The process may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives
Reduction: Formation of reduced indole derivatives
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 2-{[3-(1-Methyl-1H-Indol-3-yl)Propanoyl]Amino}-1,3-Thiazole-4-Carboxylate with Analogues
Impact of Indole Substitutions
- Halogenation (Cl, F): Chloro-substituted analogues (e.g., 6-chloroindole in ) exhibit enhanced electrophilicity, improving interactions with nucleophilic residues in target proteins. This increases immunomodulatory potency but reduces solubility compared to the methyl-substituted target compound.
- Methoxy Groups : The 5-methoxyindole derivative shows stronger anti-inflammatory activity due to improved electron-donating effects and ROS scavenging.
- Methyl vs. Acetyl : The target compound’s 1-methyl group enhances metabolic stability over acetylated variants (e.g., ), which are prone to hydrolysis.
Thiazole Modifications
- Position 4 Carboxylate : Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets). Analogues lacking this group (e.g., ethyl 4-methylthiazolecarboxamide ) show reduced target affinity.
- Methyl Substitutions : Methyl at thiazole-4 (target compound) vs. 5-position (e.g., ) alters steric hindrance, influencing binding to hydrophobic pockets.
Biological Activity
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 284.36 g/mol
The thiazole ring and indole moiety contribute significantly to its biological activity, as these structures are often associated with various pharmacological effects.
Research has indicated that compounds containing thiazole and indole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiazole compounds possess antibacterial properties superior to standard antibiotics like Oxytetracycline .
- Anticancer Activity : Indole derivatives are known for their anticancer potential. The presence of the indole structure in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of control antibiotics.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 3.9 | 7.8 |
| Pseudomonas aeruginosa | 15.6 | 31.2 |
These results suggest that this compound has promising antibacterial properties.
Study on Indole Derivatives
A study focused on the synthesis and biological evaluation of indole-based compounds highlighted their significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting a similar potential for this compound due to its indole component .
Thiazole Derivatives in Antibacterial Research
Research conducted on various thiazole derivatives demonstrated their efficacy against resistant bacterial strains, with some compounds showing up to 16-fold increased activity compared to traditional antibiotics. This reinforces the idea that this compound may also exhibit enhanced antibacterial properties due to its unique structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
